4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
Description
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by:
- Amino group at position 4 (electron-donating, enhances hydrogen bonding).
- 2,2-Difluoroethyl substituent at position 1 (increases lipophilicity and metabolic stability).
This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, particularly where fluorinated moieties and hydrogen-bonding groups are advantageous.
Properties
Molecular Formula |
C6H7F2N3O2 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7F2N3O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2,9H2,(H,12,13) |
InChI Key |
OAEVSGLXUDMENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)O)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via α,β-Unsaturated Esters
A widely cited approach adapts methodologies from patent CN111362874B, which outlines the synthesis of structurally analogous pyrazole carboxylic acids. For the target compound, the process involves:
-
Step 1 : Reaction of 2,2-difluoroacetyl chloride with α,β-unsaturated esters (e.g., ethyl acrylate) in the presence of a base (e.g., triethylamine) to form α-difluoroacetyl intermediates.
-
Step 2 : Cyclization with 2,2-difluoroethylhydrazine under acidic or catalytic conditions.
Key Data :
Microwave-Assisted Cyclization
Patent WO2014120397A1 demonstrates microwave irradiation to accelerate cyclocondensation. This method reduces reaction times from hours to minutes while maintaining regioselectivity:
-
Procedure : Mixing difluoroacetoacetate derivatives with 2,2-difluoroethylhydrazine in acetic acid under microwave irradiation (165°C, 1 h).
-
Advantages :
Functional Group Modification of Preformed Pyrazoles
Nitration/Reduction Strategy
Building on Ambeed’s protocols, the amino group is introduced via nitro reduction:
-
Nitration : Treat 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid with fuming HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or hydrazine hydrate to reduce the nitro group to amino.
Optimization Notes :
Direct Amination via Buchwald-Hartwig Coupling
A modern approach employs palladium-catalyzed C–N coupling to install the amino group:
-
Reagents : 1-(2,2-Difluoroethyl)-5-bromo-1H-pyrazole, ammonia or benzophenone imine, Pd₂(dba)₃, Xantphos.
-
Conditions : 100°C in dioxane, 24 h.
Alternative Routes via Pyrazole Ring Construction
Condensation of Hydrazines with 1,3-Dielectrophiles
Adapting methods from Elnagdi et al., the pyrazole ring is assembled from 2,2-difluoroethylhydrazine and 1,3-diketones or cyanoacrylates:
Solid-Phase Synthesis for Parallel Libraries
For high-throughput applications, resin-bound synthesis is viable:
-
Immobilization : Couple Fmoc-protected 2,2-difluoroethylamine to Wang resin.
-
Cyclization : Treat with diketene derivatives, then cleave with TFA.
-
Purity : >95% by LC-MS.
Critical Analysis of Methodologies
Industrial-Scale Considerations
Patent CN111362874B highlights critical factors for large-scale production:
Chemical Reactions Analysis
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling conditions to form esters, enhancing solubility for pharmaceutical applications.
| Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|
| Methanol + H₂SO₄ (cat.), reflux | Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate | Not reported | |
| Ethanol + DCC/DMAP, RT | Ethyl ester derivative | High |
*Yields vary based on steric and electronic factors.
Amidation
Coupling with amines produces bioactivity-enhancing amides.
| Amine Reagent | Catalyst/Conditions | Application Context |
|---|---|---|
| Ammonia | DCC, DMAP, dichloromethane | Precursor for agrochemicals |
| N,N-Dimethylamine | HATU, DIPEA, DMF | Drug candidate synthesis |
Decarboxylation
Thermal or catalytic decarboxylation removes CO₂, yielding substituted pyrazoles:
Conditions: 180–200°C with CuO nanoparticles.
Acylation
The amino group reacts with acyl chlorides or anhydrides to form amides:
Example: Acetylation with acetic anhydride yields N-acetyl derivatives for enhanced metabolic stability.
Alkylation
Reaction with alkyl halides introduces lipophilic side chains:
| Alkylating Agent | Base | Solvent | Product Use Case |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | Improved membrane permeability |
| Benzyl chloride | TEA | THF | Antimicrobial analogs |
Diazotization and Subsequent Reactions
Diazotization with NaNO₂/HCl forms diazonium intermediates, enabling:
-
Sandmeyer reaction : Iodination or cyanation at position 4 of the pyrazole ring .
-
Coupling reactions : Formation of azo dyes for analytical tagging.
Pyrazole Ring Electrophilic Substitution
The amino group directs electrophiles to the para position (relative to itself), while the carboxylic acid deactivates the ring. Notable reactions:
| Electrophile | Conditions | Product |
|---|---|---|
| Nitronium ion | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative (minor) |
| Sulfur trioxide | Fuming H₂SO₄, 60°C | 3-Sulfo derivative |
Scientific Research Applications
Structure
The compound features a pyrazole ring with an amino group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The incorporation of the difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .
Anticancer Properties
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The specific structural features of this compound suggest it may act as a lead compound for developing new anticancer agents .
Agrochemical Applications
Herbicide Development
The compound's structure is conducive to the development of herbicides. Its ability to inhibit specific enzymes in plant growth pathways has been explored in various studies, indicating potential effectiveness against certain weed species .
Pesticide Formulations
Research has also focused on the use of this compound in formulating pesticides. Its unique chemical properties may enhance the efficacy and selectivity of pest control agents, providing an alternative to existing chemicals .
Synthetic Routes
Several synthetic pathways have been developed for producing this compound. These include:
- Condensation Reactions : Utilizing readily available precursors to form the pyrazole ring.
- Fluorination Techniques : Incorporating the difluoroethyl group through specialized fluorination methods, enhancing the compound's biological activity.
Case Study: Synthesis Optimization
A recent study optimized the synthesis of this compound by adjusting reaction conditions such as temperature and solvent choice. The yield improved significantly, demonstrating that careful manipulation of synthetic parameters can lead to more efficient production methods .
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro analog () exhibits stronger acidity (pKa ~1.5–2.0) compared to the target compound’s carboxylic acid (pKa ~3.0–3.5) due to the nitro group’s electron-withdrawing nature. The amino group in the target compound stabilizes the pyrazole ring via resonance, reducing susceptibility to electrophilic attack compared to the iodo analog (), which is prone to nucleophilic substitution.
- Fluorination Impact: The 2,2-difluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., methyl in ) by resisting oxidative degradation.
Biological Activity
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1855907-15-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₆H₈ClF₂N₃O₂, with a molecular weight of 227.6 g/mol. The compound features a pyrazole ring substituted with an amino group and a difluoroethyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Sirtuin Inhibition : Recent studies indicate that derivatives of pyrazole compounds can act as selective inhibitors of Sirtuin proteins (SIRT1), which are involved in various cellular processes including aging and metabolism. Sirtuin inhibition has been linked to anticancer activity, as it affects the acetylation status of key regulatory proteins such as p53 .
- Antioxidant Properties : The presence of the pyrazole structure may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress .
Biological Activity and Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that compounds derived from pyrazoles showed significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism was linked to Sirtuin inhibition, which led to increased apoptosis in cancer cells .
- Metabolic Regulation : Research has indicated that the compound may influence metabolic pathways by modulating the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a key regulator in glucose and lipid metabolism. This suggests potential applications in treating metabolic disorders such as diabetes .
- Neuroprotective Effects : Preliminary findings suggest that pyrazole derivatives may offer neuroprotective benefits by reducing inflammation and oxidative damage in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or analogous precursors. For example:
Cyclocondensation : React ethyl acetoacetate derivatives with 2,2-difluoroethylhydrazine to form the pyrazole core. Adjust reaction conditions (e.g., solvent: ethanol/DMF; temperature: 80–100°C) to optimize yield .
Hydrolysis : Convert the ester intermediate to the carboxylic acid using aqueous NaOH or LiOH under reflux .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., difluoroethyl group at N1, carboxylic acid at C5). Look for characteristic shifts: NH₂ (~6–7 ppm, broad), CF₂CH₂ (δ ~4.5–5.5 ppm, triplet splitting due to fluorine coupling) .
- X-ray Crystallography : Use SHELX software for structure refinement. Ensure crystal quality by slow evaporation in polar aprotic solvents (e.g., DMSO/water) .
- FTIR : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680–1720 cm⁻¹) .
Q. How does the difluoroethyl substituent influence solubility and formulation?
- Methodological Answer :
- Solubility : The difluoroethyl group enhances lipophilicity, reducing aqueous solubility. Test solubility in DMSO (>50 mg/mL) and PBS (<0.1 mg/mL). Use co-solvents (e.g., PEG-400) or nanoformulations for in vivo studies .
- Salt Formation : Improve solubility via sodium or potassium salt preparation (neutralize with NaOH/KOH in ethanol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace difluoroethyl with ethyl, isopropyl) to assess impact on target binding .
Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry. Correlate IC₅₀ values with steric/electronic descriptors (Hammett σ, Taft Es) .
- Data Interpretation : Use multivariate regression to identify critical substituent effects. For example, fluorine atoms may enhance metabolic stability but reduce solubility .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability .
Q. How should contradictory data in spectral or crystallographic analyses be resolved?
- Methodological Answer :
- Case Example : If NMR signals conflict with X-ray data (e.g., tautomerism in pyrazole ring):
Repeat crystallization under varied conditions (pH, solvent).
Perform variable-temperature NMR to detect dynamic processes .
- Statistical Validation : Use R-factor metrics (e.g., R<10% for crystallography) and cross-validate with mass spectrometry .
Q. What strategies mitigate interference from the carboxylic acid group in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
